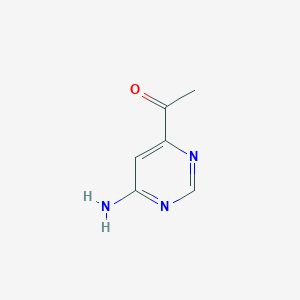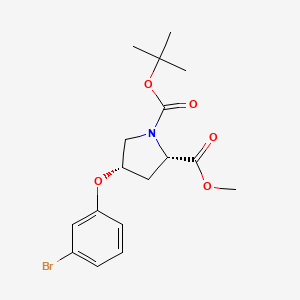![molecular formula C11H9N3O B12952374 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzoxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine typically involves the fusion of pyridine and benzoxazine rings. One common method involves the reaction of 2-aminopyridine with salicylaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the desired compound . Another approach involves the use of 2-chloropyridine and 2-aminophenol in the presence of a base to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Benzoxazinones: These compounds have a benzoxazine ring and are known for their medicinal properties.
Imidazo[4,5-b]pyridines: These compounds also feature a fused ring system and are used in various therapeutic applications.
Uniqueness
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine |
InChI |
InChI=1S/C11H9N3O/c12-7-5-13-6-10-11(7)14-8-3-1-2-4-9(8)15-10/h1-6,14H,12H2 |
InChI Key |
VARNRWNVQLVEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)


![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)






![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
